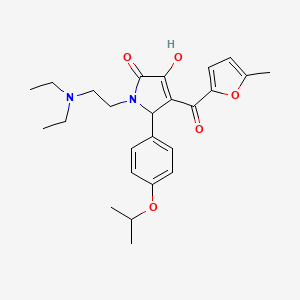
3-(Prop-2-yn-1-yl)piperidine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Bioactivity Studies
A study by Unluer et al. (2016) explored the synthesis and bioactivity of compounds containing a piperidine moiety. The research involved reacting a series of Mannich bases with piperidine structures to create hydrochloride derivatives, which were then evaluated for their cytotoxicity and inhibitory activities against carbonic anhydrase. Among the synthesized compounds, one derivative showed effective cytotoxicity, indicating potential for further investigation as a drug candidate with modifications to enhance its activity profile (Unluer et al., 2016).
Structural Characterization
Schmidt et al. (2005) conducted a comprehensive study on the solid-state characterization of local anaesthetic drugs related to piperidine hydrochlorides. Through thermal analysis, spectroscopic methods, and solid-state NMR, the research provided insights into the crystal polymorphism and thermodynamic stability of these compounds. This work is significant for understanding the physical properties and stability of piperidine-based pharmaceuticals (Schmidt, 2005).
Assay Methods for Quality Control
Dwivedi et al. (2003) developed a sensitive high-performance liquid chromatographic assay method for a new anti-ischemic and anti-hypertensive agent that includes a piperidine structure in its composition. This method is crucial for quality control and stability studies of such compounds, ensuring their efficacy and safety (Dwivedi et al., 2003).
Molecular Structure Analysis
Szafran et al. (2007) characterized 4-piperidinecarboxylic acid hydrochloride through single crystal X-ray diffraction, computational calculations, and FTIR spectrum. The study revealed the crystal structure and conformational details of the compound, contributing to a deeper understanding of its chemical properties (Szafran et al., 2007).
Chemistry and Pharmacology of Piperidine-Based Analogues
Kozikowski et al. (1998) investigated piperidine-based analogues of cocaine, identifying potent dopamine transporter inhibitors. This research opens pathways for developing treatments for cocaine abuse by exploring compounds that share structural similarities with piperidine but lack the tropane skeleton, highlighting the therapeutic potential of piperidine structures in neuropsychopharmacology (Kozikowski et al., 1998).
Safety and Hazards
“3-(Prop-2-yn-1-yl)piperidine hydrochloride” is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary statements include measures to prevent exposure and actions to take if exposure occurs .
Propiedades
IUPAC Name |
3-prop-2-ynylpiperidine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N.ClH/c1-2-4-8-5-3-6-9-7-8;/h1,8-9H,3-7H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFVFRGCWBMMKLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1CCCNC1.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14ClN |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]azetidin-3-amine](/img/structure/B2967249.png)
![N-([1,1'-biphenyl]-2-yl)-4-(6-oxo-3-phenylpyridazin-1(6H)-yl)butanamide](/img/structure/B2967251.png)
![2-Methylthieno[2,3-E][1,3]benzothiazol-5-ol](/img/structure/B2967252.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-{[4-hydroxy-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2967254.png)
![((1R,5S)-3-(pyridin-3-yloxy)-8-azabicyclo[3.2.1]octan-8-yl)(6-(trifluoromethyl)pyridin-3-yl)methanone](/img/structure/B2967256.png)



![Benzo[4,5]thiazolo[2,3-c][1,2,4]triazol-3-amine](/img/structure/B2967263.png)

![8-[(Dibenzylamino)methyl]-1,3-dimethyl-7-(3-methylbutyl)purine-2,6-dione](/img/no-structure.png)
![N-(8H-indeno[1,2-d]thiazol-2-yl)-4-(morpholinosulfonyl)benzamide](/img/structure/B2967267.png)

